molecular formula C15H10N2O3 B8758832 1-benzoyl-5-nitro-1H-indole CAS No. 512787-41-6

1-benzoyl-5-nitro-1H-indole

Cat. No.: B8758832
CAS No.: 512787-41-6
M. Wt: 266.25 g/mol
InChI Key: KBEVTRAIDFWVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
  • Reactivity Studies : It undergoes various chemical transformations, including oxidation and reduction reactions, which are essential for developing new synthetic methodologies.

Biology

  • Antimicrobial Activity : Research indicates that 1-benzoyl-5-nitro-1H-indole exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Medicine

  • Pharmacological Studies : Ongoing research is focused on understanding the pharmacological properties of this compound. Initial findings suggest potential applications in treating inflammatory diseases and as an anticancer agent.
Cancer Cell LineIC50 (μM)
HeLa25
PC-330
SKOV-320

Industry

  • Material Development : The compound's unique chemical properties make it suitable for developing new materials, including polymers and dyes. Its stability and reactivity are advantageous for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Gaikwad et al. evaluated the antimicrobial activity of various indole derivatives, including this compound. The results demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The researchers found that this compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of 25 μM. This finding indicates its potential role in cancer therapy .

Properties

CAS No.

512787-41-6

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

(5-nitroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-10H

InChI Key

KBEVTRAIDFWVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nitroindole (50 mg, 0.31 mmol) and potassium carbonate (128 mg, 0.93 mmol) were suspended in. dimethylformamide (1.0 ml). Then, benzoyl chloride (0.04 ml, 0.345 mmol) was added and stirred at room temperature for 2 hours. After completing the reaction, water and ethylacetate (respectively 5 ml) were added to extract, washed with brine, dried over anhydrous magnesium sulfate, concentrated under reduced pressure, and then purified through a flash column chromatography (an eluent: ethyl acetate/n-hexane=1/1, v/v). As a result, the present compound (35 mg, productive yield 43%) was obtained.
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